3-Chloro-2-(2-ethoxyethoxy)aniline
Overview
Description
3-Chloro-2-(2-ethoxyethoxy)aniline is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Compounds related to 3-Chloro-2-(2-ethoxyethoxy)aniline are utilized in the synthesis of complex molecules. For instance, Ahmad et al. (1965) explored quinoxaline derivatives and their reactions, which is indicative of the role such compounds play in the formation of quinoxalines, potentially offering applications in material science and pharmaceuticals (Ahmad et al., 1965).
Environmental Remediation
Aniline derivatives, including those similar to this compound, are of interest in environmental science. Laha and Luthy (1990) investigated the oxidation of aniline by manganese dioxide, suggesting potential applications in water treatment and soil remediation (Laha & Luthy, 1990).
Electrochemical Applications
The electrochemical properties of aniline derivatives are explored for their potential in creating new materials. Shoji and Freund (2001) discussed the use of poly(aniline) for sensor applications, highlighting the relevance of chloroethoxyanilines in developing sensors and conductive materials (Shoji & Freund, 2001).
Pharmaceutical and Medical Research
While directly avoiding drug use and dosage discussions, it's worth noting that the structural manipulation of aniline derivatives can lead to the discovery of new therapeutic agents. Boschelli et al. (2001) optimized quinolinecarbonitriles as inhibitors of Src kinase activity, underscoring the medicinal chemistry applications of such compounds (Boschelli et al., 2001).
Material Science
Aniline derivatives contribute to the development of new materials. Gospodinova and Terlemezyan (1998) highlighted the role of polyaniline in the creation of alternative energy sources, storage media, and other applications, suggesting the potential of this compound in similar innovations (Gospodinova & Terlemezyan, 1998).
Properties
IUPAC Name |
3-chloro-2-(2-ethoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-2-13-6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,2,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKMPCVBIDIVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.